
2-(Cyclooct-2-yn-1-yloxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a cyclooctyne moiety attached to an ethan-1-ol group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol typically involves the reaction of cyclooctyne with an appropriate alcohol under specific conditions. One common method involves the use of cyclooctyne and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(cyclooct-2-yn-1-yloxy)acetaldehyde or 2-(cyclooct-2-yn-1-yloxy)acetic acid.
Reduction: Formation of 2-(cyclooct-2-en-1-yloxy)ethan-1-ol or 2-(cyclooctyl-1-yloxy)ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials with unique properties, such as adhesives and coatings.
作用機序
The mechanism of action of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne and hydroxyl groups. The alkyne group can undergo cycloaddition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in chemical and biological applications.
類似化合物との比較
Similar Compounds
2-(Cyclooct-2-yn-1-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of an ethan-1-ol group.
4-[(Cyclooct-2-yn-1-yloxy)methyl]benzoic acid: Contains a benzoic acid moiety attached to the cyclooctyne group.
Uniqueness
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is unique due to its combination of a cyclooctyne moiety and an ethan-1-ol group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo bioorthogonal reactions without interfering with biological processes makes it particularly valuable in biological and medical research.
特性
CAS番号 |
1309581-54-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-cyclooct-2-yn-1-yloxyethanol |
InChI |
InChI=1S/C10H16O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h10-11H,1-4,6,8-9H2 |
InChIキー |
AQYGQWZKMMQNFW-UHFFFAOYSA-N |
正規SMILES |
C1CCC#CC(CC1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


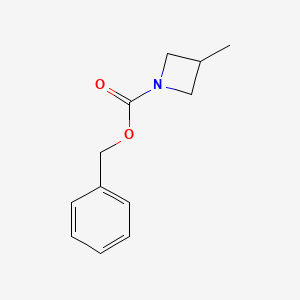
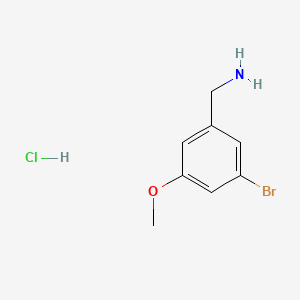
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
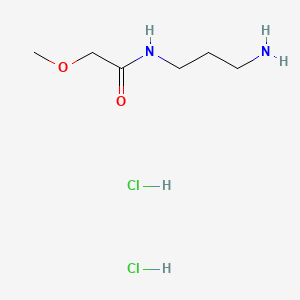

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
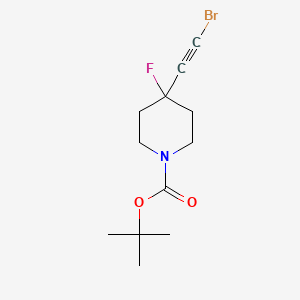

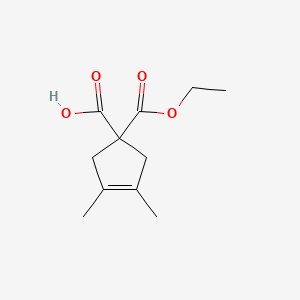
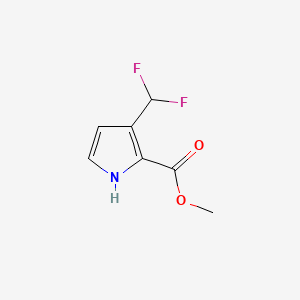
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

